3-(3-Methoxybenzyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

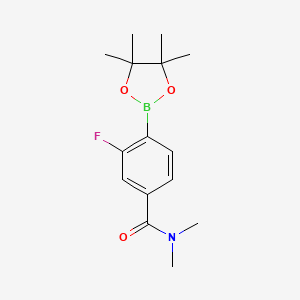

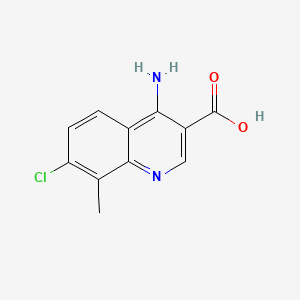

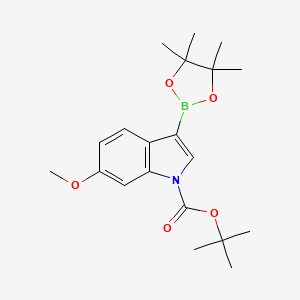

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1267618-58-5 . It has a linear formula of C12H13NO3 . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI Code for 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is 1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) . The molecular weight of the compound is 219.24 .Physical And Chemical Properties Analysis

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione is a white to yellow solid . The storage temperature is +4°C .Aplicaciones Científicas De Investigación

- Summary of Application : Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .

- Methods of Application : The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

- Summary of Application : Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target, a penicillin-binding protein of Pseudomonas aeruginosa .

- Methods of Application : A fluorescence assay based on a well-known thioester artificial substrate was optimized and performed a target screening using a focused protease-targeted library of 2455 compounds .

- Results or Outcomes : The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa .

Pharmaceutical Research

Antibacterial Research

Neurological Research

- Summary of Application : Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

- Results or Outcomes : Compounds with a 4-CH3 substituent and 2-OCH3 showed the highest inhibition rates .

- Summary of Application : A series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticonvulsant and antinociceptive activities .

- Methods of Application : The compounds were tested in vivo in animal models using MES, scPTZ .

Carbonic Anhydrase Inhibition

Anticonvulsant and Antinociceptive Activities

Antioxidant Activity

- Summary of Application : Some pyrrolidine derivatives are known to have antifungal and antiviral activities.

- Summary of Application : Pyrrolidine derivatives have been studied for their potential antimalarial activities .

- Summary of Application : Some pyrrolidine derivatives are known to have anti-inflammatory activities .

- Summary of Application : Pyrrolidine derivatives have been studied for their potential cholinesterase inhibitory effects .

Antifungal and Antiviral Activities

Antimalarial Activity

Anti-Inflammatory Activity

Cholinesterase Inhibition

Antitumoral Activity

Enzyme Inhibitory Effects

Safety And Hazards

Propiedades

IUPAC Name |

3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAGEMLECOTHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)